2-chloro-4,4-difluoro-3-oxobutanoate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

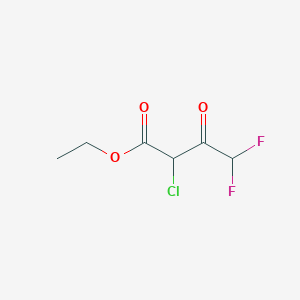

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H7ClF2O3 . It is also known as Ethyl 4,4-difluoro-3-oxobutanoate . This compound is used as an intermediate in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate consists of an ester group (-COO-) and a butanoate backbone with two fluorine atoms and one chlorine atom attached . The InChI code for this compound is 1S/C6H7ClF2O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3 .Physical and Chemical Properties Analysis

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is a clear liquid . It has a molecular weight of 166.12 and a density of 1.2±0.1 g/cm3 . The boiling point is 170.1±30.0 °C and the flash point is 55.7±19.4 °C .Applications De Recherche Scientifique

Micofluidique numérique basée sur l'électromouillage diélectrique (EWOD)

2-chloro-4,4-difluoro-3-oxobutanoate d'éthyle: trouve des applications dans la microfluidique numérique (DMF), une technologie innovante utilisée pour la manipulation précise des gouttelettes liquides. Dans la DMF, l'électrode de commande joue un rôle crucial dans la facilitation de la génération, du transport, de la séparation, de la fusion et du mélange des gouttelettes . Voici comment ce composé contribue :

Principe de fonctionnement::Études photophysiques et sondes fluorescentes

En résumé, ce composé fait le lien entre des domaines divers, de la microfluidique à la science des matériaux, démontrant sa polyvalence et son impact potentiel dans la recherche scientifique . Les chercheurs continuent d'explorer ses applications, ce qui en fait un domaine d'étude passionnant. Si vous avez besoin de plus amples détails ou d'applications supplémentaires, n'hésitez pas à nous le faire savoir !

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is an intermediate used for the synthesis of pharmaceuticals . Its primary targets are potassium channel activators and β-alanine derived GABA-T antagonists . These targets play crucial roles in the regulation of neuronal excitability and neurotransmission.

Mode of Action

For instance, when used in the synthesis of potassium channel activators, it may enhance the opening of potassium channels, leading to hyperpolarization of the cell membrane and decreased neuronal excitability .

Biochemical Pathways

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate affects several biochemical pathways. As a precursor in the synthesis of potassium channel activators, it can influence the potassium ion transport pathway. This pathway is crucial for maintaining the resting membrane potential and repolarizing the membrane during action potentials . Additionally, when used in the synthesis of β-alanine derived GABA-T antagonists, it can affect the γ-aminobutyric acid (GABA) pathway, which is the main inhibitory neurotransmitter pathway in the brain .

Pharmacokinetics

Its metabolism and excretion would depend on the specific metabolic pathways present in the body .

Result of Action

The molecular and cellular effects of Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate’s action depend on the specific pharmaceuticals it is used to synthesize. For instance, if it is used to synthesize potassium channel activators, the result of its action could be a decrease in neuronal excitability . If it is used to synthesize β-alanine derived GABA-T antagonists, the result could be an increase in GABA levels, leading to enhanced inhibitory neurotransmission .

Action Environment

The action, efficacy, and stability of Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals. For instance, extreme temperatures or pH levels could potentially degrade the compound or reduce its efficacy. The presence of other chemicals could lead to interactions that affect the compound’s stability or action .

Analyse Biochimique

Biochemical Properties

It is known to be used in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

Given its role in the synthesis of pharmaceuticals that act on potassium channels and GABA-T , it may influence cell function by modulating these pathways

Molecular Mechanism

It is likely that its effects are mediated through its role as a precursor in the synthesis of pharmaceuticals that act on potassium channels and GABA-T

Metabolic Pathways

The metabolic pathways involving Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate are not well-characterized. Given its role as a precursor in the synthesis of certain pharmaceuticals , it may interact with enzymes or cofactors involved in these pathways.

Propriétés

IUPAC Name |

ethyl 2-chloro-4,4-difluoro-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTIQKPWQJFGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2467196.png)

![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)

![(3E)-3-{[(2-methylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2467204.png)

![Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2467205.png)

![4-(propan-2-yloxy)-N-{3-[4-(propan-2-yloxy)benzamido]naphthalen-2-yl}benzamide](/img/structure/B2467214.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2467215.png)

![1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2467218.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2467219.png)